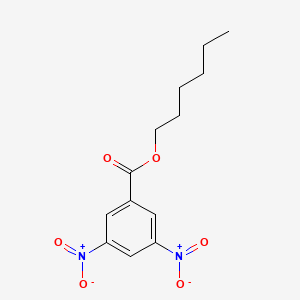

hexyl 3,5-dinitrobenzoate

Description

Contextualization of Nitrobenzoate Derivatives in Ester Chemistry

Nitrobenzoate derivatives, including dinitrobenzoate esters, are esters of nitro-substituted benzoic acids. The presence of one or more nitro groups (NO2) on the aromatic ring significantly influences the chemical and physical properties of these esters. These electron-withdrawing groups enhance the reactivity of the ester carbonyl group and influence properties such as melting point and solubility. ontosight.ai In the broader context of ester chemistry, nitrobenzoates are valued for their crystallinity and sharp melting points, which are advantageous for the purification and identification of liquid or low-melting alcohols. marquette.edu

Significance of the 3,5-Dinitrobenzoyl Moiety in Synthetic Strategies

The 3,5-dinitrobenzoyl moiety is a key structural feature that imparts unique reactivity and utility to the molecules containing it. The two nitro groups at the 3 and 5 positions of the benzene (B151609) ring are strong electron-withdrawing groups. This electronic effect makes the carbonyl carbon of the benzoyl group highly electrophilic and susceptible to nucleophilic attack, which is a fundamental aspect of its use in derivatization reactions.

Furthermore, the 3,5-dinitrobenzoyl group is instrumental in chiral chemistry. It is often incorporated into chiral derivatizing agents to resolve enantiomers of alcohols and amines. The resulting diastereomeric derivatives can then be separated using techniques like high-performance liquid chromatography (HPLC), and the dinitrobenzoyl group often enhances UV detectability, which is crucial for analytical quantification. mdpi.com This moiety's ability to form stable, crystalline derivatives is a cornerstone of its application in synthetic and analytical strategies. nih.gov

Overview of Hexyl 3,5-Dinitrobenzoate (B1224709) within the Alkyl Dinitrobenzoate Series

Hexyl 3,5-dinitrobenzoate is a member of the homologous series of alkyl 3,5-dinitrobenzoates. Within this series, the length of the alkyl chain influences the physical properties of the ester. For instance, the hexyl ester has a higher molecular weight (296.28 g/mol ) compared to its shorter-chain counterparts like methyl or ethyl 3,5-dinitrobenzoate. sigmaaldrich.com

This longer alkyl chain in this compound increases its lipophilicity, which can affect its solubility in various solvents and its interactions in biological systems. While the primary application of these esters is often in the chemical identification of alcohols, the variation in the alkyl group allows for a range of derivatives with different physical properties, which can be useful for separation and characterization purposes. ubc.capherobase.com For example, studies have explored the retention behavior of different alkyl dinitrobenzoates in gas-liquid chromatography. pherobase.com Recent research has also investigated the potential of this compound and other esters in the context of developing new therapeutic agents, such as those with antitubercular activity. mdpi.com

Chemical and Physical Properties

This compound is an organic ester derived from the reaction of 3,5-dinitrobenzoic acid and hexanol. smolecule.com Its chemical formula is C13H16N2O6, and it has a molecular weight of approximately 296.28 g/mol . nist.gov

The presence of the two nitro groups on the benzene ring significantly influences its chemical behavior. These electron-withdrawing groups make the ester susceptible to certain reactions. For instance, the nitro groups can be reduced to form amino derivatives. smolecule.com The ester linkage can also undergo hydrolysis, typically in the presence of an acid or base catalyst, to yield 3,5-dinitrobenzoic acid and hexanol. smolecule.com

The physical properties of this compound are important for its handling and application. While specific experimental data for some properties are limited, they can be estimated based on its structure and comparison with similar compounds.

Interactive Data Table of Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H16N2O6 | nist.gov |

| Molecular Weight | 296.2759 g/mol | nist.gov |

| CAS Registry Number | 10478-04-3 | nist.gov |

| Kovats Retention Index | 2162 (SE-30 column) | pherobase.com |

Synthesis and Research Findings

The primary method for synthesizing this compound is through the esterification of 3,5-dinitrobenzoic acid with hexanol. This reaction is typically catalyzed by an acid. smolecule.comvulcanchem.com A general procedure involves reacting 3,5-dinitrobenzoyl chloride with the alcohol in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.netmdpi.com Microwave-assisted synthesis has also been explored as a greener alternative to conventional heating methods for preparing 3,5-dinitrobenzoate derivatives. researchgate.net

Research on this compound and related esters has been multifaceted. In analytical chemistry, a significant body of work focuses on their use for the identification and characterization of alcohols and alkyl halides. marquette.edumarquette.eduacs.org The sharp melting points of these crystalline derivatives make them ideal for this purpose. acs.org

More recently, the biological activities of dinitrobenzoate esters have been investigated. Studies have shown that some of these compounds exhibit antifungal and antitubercular properties. mdpi.comsmolecule.com For example, research has indicated that this compound shows promising activity against Mycobacterium tuberculosis. mdpi.com The increased lipophilicity due to the hexyl chain is thought to enhance membrane permeability, potentially contributing to its biological activity.

Interactive Data Table of Research Applications

| Research Area | Application | Key Findings |

| Analytical Chemistry | Derivatizing agent for alcohol identification | Forms solid derivatives with distinct melting points, facilitating characterization. acs.orgmarquette.edu |

| Chromatography | Characterization of alkyl dinitrobenzoates | The retention behavior of this compound has been studied using gas-liquid chromatography. pherobase.com |

| Medicinal Chemistry | Antitubercular agent | This compound has shown significant activity against Mycobacterium tuberculosis. mdpi.com |

| Medicinal Chemistry | Antifungal agent | Derivatives of 3,5-dinitrobenzoic acid have demonstrated antifungal properties. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

10478-04-3 |

|---|---|

Molecular Formula |

C13H16N2O6 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

hexyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3 |

InChI Key |

KZVBOYCZXPUDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 3,5 Dinitrobenzoate

Conventional Esterification Pathways

Conventional methods for synthesizing hexyl 3,5-dinitrobenzoate (B1224709) primarily involve two-step or one-step esterification processes. The most common route proceeds via an acid chloride intermediate, while direct acid-catalyzed esterification represents an alternative approach.

Reaction with 3,5-Dinitrobenzoyl Chloride

A frequently employed and reliable method for preparing esters like hexyl 3,5-dinitrobenzoate involves the reaction of an alcohol with a highly reactive acyl chloride. hansshodhsudha.com This method is particularly useful for derivatizing alcohols for identification purposes, as the resulting crystalline esters often have sharp, well-defined melting points. missouri.edu

The necessary precursor, 3,5-dinitrobenzoyl chloride, is not typically available and must be synthesized from 3,5-dinitrobenzoic acid. This conversion is a standard procedure in organic chemistry for activating a carboxylic acid. The reaction involves treating 3,5-dinitrobenzoic acid with a chlorinating agent. hansshodhsudha.com

Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.org For instance, heating 3,5-dinitrobenzoic acid with phosphorus pentachloride effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the more reactive 3,5-dinitrobenzoyl chloride. sarthaks.com This process, however, generates hazardous byproducts such as phosphorous oxychloride (POCl₃) and hydrogen chloride (HCl) when PCl₅ is used, or sulfur dioxide (SO₂) and HCl when SOCl₂ is the reagent. hansshodhsudha.comresearchgate.net

Table 1: Reagents for Synthesis of 3,5-Dinitrobenzoyl Chloride

| Precursor | Reagent | Key Byproducts | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoic Acid | Phosphorus Pentachloride (PCl₅) | Phosphorous Oxychloride (POCl₃), Hydrogen Chloride (HCl) | hansshodhsudha.comwikipedia.orgsarthaks.com |

Once synthesized, the crude 3,5-dinitrobenzoyl chloride is reacted directly with hexanol. The reaction is typically performed by gently warming a mixture of the acyl chloride and the alcohol. hansshodhsudha.commnstate.edu The high reactivity of the acyl chloride drives the reaction forward, forming the this compound ester and hydrogen chloride gas.

To optimize the yield, the reaction is often carried out in the presence of a base like pyridine (B92270). wikipedia.org Pyridine acts as a scavenger for the HCl produced during the reaction, preventing it from participating in reversible side reactions and driving the equilibrium towards the product. After the reaction is complete, the mixture is typically poured into ice-cold water to precipitate the crude ester. The solid product is then collected and purified by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by recrystallization from a suitable solvent like ethanol. hansshodhsudha.com The entire conventional procedure, including the preparation of the acid chloride, generally takes between 45 to 60 minutes. hansshodhsudha.com

Fischer Esterification Variants using Acid Catalysis

Fischer esterification is a classic one-step method for producing esters by reacting a carboxylic acid directly with an alcohol in the presence of a strong acid catalyst. smolecule.comyoutube.com This method avoids the need to prepare the reactive acyl chloride intermediate.

In the synthesis of this compound via this route, 3,5-dinitrobenzoic acid and hexanol are heated together, typically under reflux, with a catalytic amount of a strong acid such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). truman.eduoperachem.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of hexanol. youtube.comstudy.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, modern synthetic methods seek to improve upon conventional pathways. hansshodhsudha.com For ester synthesis, this often involves avoiding harsh reagents and minimizing reaction times and energy consumption.

Microwave-Assisted Direct Esterification with 3,5-Dinitrobenzoic Acid

A prominent green alternative to conventional heating is the use of microwave irradiation. nih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. mdpi.com

This technique has been successfully applied to the direct esterification of 3,5-dinitrobenzoic acid with various alcohols. hansshodhsudha.comresearchgate.net In this procedure, 3,5-dinitrobenzoic acid and hexanol are mixed with a few drops of a strong acid catalyst, such as concentrated sulfuric acid, in a vessel suitable for microwave irradiation. researchgate.net The mixture is then exposed to microwaves for a short period. The microwave energy efficiently heats the polar reactants, accelerating the rate of the esterification reaction.

This approach combines the directness of Fischer esterification with significant improvements in efficiency and safety. It circumvents the need to prepare 3,5-dinitrobenzoyl chloride, thereby avoiding the use of hazardous reagents like PCl₅ or SOCl₂ and the formation of their toxic byproducts. researchgate.net The method is noted for being simple, safe, and energy-efficient. hansshodhsudha.com

Table 2: Comparison of Synthetic Methodologies

| Method | Key Reagents | Typical Reaction Time | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Via Acyl Chloride | 3,5-Dinitrobenzoic Acid, PCl₅/SOCl₂, Hexanol | 45-60 minutes | High reactivity, often good yields | Use of hazardous chlorinating agents and formation of toxic byproducts. hansshodhsudha.com |

| Fischer Esterification | 3,5-Dinitrobenzoic Acid, Hexanol, H₂SO₄ | Several hours | One-step process, avoids harsh chlorinating agents | Reversible reaction, often requires excess alcohol or water removal for good yields. truman.eduoperachem.com |

| Microwave-Assisted | 3,5-Dinitrobenzoic Acid, Hexanol, H₂SO₄ | A few minutes | Very fast, energy-efficient, avoids hazardous reagents, often high yields. hansshodhsudha.comresearchgate.net | Requires specialized microwave reactor equipment. |

Mechanistic Considerations of Microwave Enhancement

The enhancement of reaction rates under microwave irradiation is attributed to a combination of thermal and non-thermal effects. The primary mechanism is dielectric heating, where the polar molecules of the reactants (hexan-1-ol, 3,5-dinitrobenzoic acid, and the acid catalyst) align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform heating of the reaction mixture. researchgate.net This localized heating can create "hot spots" within the reaction medium, where the temperature is significantly higher than the bulk temperature measured by conventional means. This can lead to a dramatic increase in the reaction rate, as described by the Arrhenius equation.

Furthermore, non-thermal microwave effects, though still a subject of debate, are proposed to contribute to rate enhancement. These effects may include an increase in the frequency of molecular collisions and a lowering of the activation energy by influencing the orientation of polar molecules in the transition state, making them more favorable for reaction.

Solvent-Free or Minimal Solvent Systems

A significant advantage of microwave-assisted synthesis is the ability to conduct reactions under solvent-free or minimal solvent conditions. researchgate.net This approach aligns with the principles of green chemistry by reducing the use of volatile and often hazardous organic solvents. In the synthesis of this compound, the reactants themselves can absorb microwave energy, facilitating the reaction without the need for a solvent. This not only simplifies the work-up procedure but also reduces chemical waste. researchgate.net The direct mixing of 3,5-dinitrobenzoic acid and hexan-1-ol with a few drops of an acid catalyst, followed by microwave irradiation, represents a clean and efficient protocol. researchgate.net

Below is a table illustrating typical reaction conditions for the microwave-assisted synthesis of 3,5-dinitrobenzoate derivatives of various primary alcohols, which are analogous to the synthesis of the hexyl derivative.

| Alcohol | Reaction Time (minutes) | Yield (%) |

| Ethanol | 3 | 75 |

| Propan-1-ol | 3.5 | 78 |

| Butan-1-ol | 4 | 82 |

| Pentan-1-ol | 4.5 | 80 |

Note: Data is representative of microwave-assisted synthesis of 3,5-dinitrobenzoates of primary alcohols and serves as an estimation for this compound under similar conditions.

Facile Green Transesterification Strategies

Transesterification is another viable route for the synthesis of this compound. Green chemistry principles can be applied to this method to make it more environmentally friendly, for instance, by using microwave irradiation to reduce reaction times and energy consumption.

Application for Ester Characterization

The formation of 3,5-dinitrobenzoate esters is a classic method for the identification and characterization of the alcohol component of an unknown ester. By transesterifying the unknown ester with 3,5-dinitrobenzoic acid, a solid derivative (the 3,5-dinitrobenzoate of the alcohol moiety) is formed, which can be purified and identified by its sharp melting point.

Comparative Analysis of Conventional versus Green Transesterification

Conventional transesterification methods often involve prolonged heating with a sand bath for 15-20 minutes, which can be time-consuming and may lead to charring of the reactants. In contrast, microwave-assisted green transesterification can be completed in as little as 5 minutes at around 70°C in the presence of a few drops of concentrated sulfuric acid. This rapid and efficient method not only saves time and energy but also often leads to cleaner reactions and higher yields.

The following table provides a comparative overview of conventional and green transesterification methods for the preparation of 3,5-dinitrobenzoate derivatives.

| Parameter | Conventional Method | Green Microwave Method |

| Heating Method | Sand Bath | Microwave Irradiation |

| Reaction Time | 15 - 20 minutes | 5 minutes |

| Energy Consumption | High | Low |

| Side Reactions | Prone to charring | Minimized |

| Overall Efficiency | Moderate | High |

Specialized Synthetic Procedures

Beyond the more common methods, specialized reagents can be employed to facilitate the esterification, particularly in cases where the reactants are sensitive or sterically hindered.

Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) Mediated Esterification

The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for ester synthesis, known as the Steglich esterification. organic-chemistry.orgorganic-chemistry.org This method is particularly useful for forming esters from carboxylic acids and alcohols at room temperature.

The reaction proceeds through the activation of the carboxylic acid (3,5-dinitrobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (hexan-1-ol). DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive N-acylpyridinium salt, which then readily reacts with the alcohol. The main byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. organic-chemistry.org

A general procedure involves dissolving the 3,5-dinitrobenzoic acid, hexan-1-ol, and a catalytic amount of DMAP in a suitable anhydrous solvent (e.g., dichloromethane). DCC is then added to the solution, and the reaction is stirred at room temperature until completion. The precipitated DCU is filtered off, and the this compound can be isolated from the filtrate after an appropriate work-up.

Synthesis of Related 3,5-Dinitrobenzoate Esters for Comparative Studies

The synthesis of a series of 3,5-dinitrobenzoate esters, including but not limited to this compound, is crucial for comparative studies. These studies often aim to understand structure-activity relationships, where systematic changes in the ester's alkyl chain length can lead to predictable changes in physicochemical properties, such as the partition coefficient (LogP). smolecule.com For instance, each additional methylene (B1212753) group in the alkyl chain contributes to a quantifiable increase in hydrophobicity. smolecule.com The preparation of these ester derivatives from various alcohols is a common practice in qualitative organic analysis for the identification and characterization of unknown alcohols. hansshodhsudha.comproquest.comsciepub.com Several synthetic methodologies are employed to produce these related esters, ranging from conventional multi-step procedures to more direct, green chemistry approaches.

Conventional Synthesis via 3,5-Dinitrobenzoyl Chloride

A traditional and widely utilized method for preparing 3,5-dinitrobenzoate esters involves a two-step process. hansshodhsudha.comsciepub.com

Preparation of the Acylating Agent : The first step is the conversion of 3,5-dinitrobenzoic acid into its more reactive acid chloride derivative, 3,5-dinitrobenzoyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). hansshodhsudha.comsciepub.comresearchgate.net This reaction, however, generates hazardous byproducts like phosphoryl chloride (POCl₃), hydrogen chloride (HCl), and sulfur dioxide (SO₂). hansshodhsudha.comsciepub.comresearchgate.net The high reactivity of 3,5-dinitrobenzoyl chloride also makes it susceptible to hydrolysis from atmospheric moisture, which can limit its shelf-life. proquest.com

Esterification : The resulting 3,5-dinitrobenzoyl chloride is then reacted with the desired alcohol (e.g., methanol (B129727), ethanol, isobutanol, hexanol) to form the corresponding ester. hansshodhsudha.comresearchgate.net This acylation is often performed by heating the reactants, sometimes in the presence of a base like pyridine. proquest.com This conventional procedure typically requires 45 to 60 minutes to complete. hansshodhsudha.comsciepub.com

Direct Esterification Methods

More direct approaches avoid the isolation of the highly reactive acid chloride intermediate. These methods involve the direct reaction between 3,5-dinitrobenzoic acid and an alcohol.

Fischer Esterification: The classic Fischer esterification involves heating the carboxylic acid and an excess of the alcohol under reflux in the presence of a strong acid catalyst, such as concentrated sulfuric acid. smolecule.comprepchem.com This reaction is reversible and can be slow. hansshodhsudha.com A documented large-scale synthesis of methyl 3,5-dinitrobenzoate, for example, required refluxing 3,5-dinitrobenzoic acid in methanol with sulfuric acid for approximately 26 hours to achieve a high yield. prepchem.com

Microwave-Assisted Green Synthesis: To improve upon direct esterification, modern green chemistry methods have been developed. One such method involves the direct reaction of an alcohol with 3,5-dinitrobenzoic acid in the presence of a few drops of concentrated sulfuric acid under microwave irradiation. hansshodhsudha.comresearchgate.net This technique significantly accelerates the reaction. Another green approach utilizes an ionic liquid, (bmim)HSO₄, as the catalyst under microwave conditions, achieving the desired ester in as little as three minutes at 70°C. sciepub.com These methods are considered safer and more environmentally benign as they eliminate the need for hazardous reagents like PCl₅ or SOCl₂. hansshodhsudha.comsciepub.com

In Situ Acylating Agent Formation: An alternative efficient procedure involves the in situ formation of a mixed carboxylic-sulfonic acid anhydride. In this method, 3,5-dinitrobenzoic acid is reacted with an alcohol in a medium containing p-toluenesulfonyl chloride and pyridine. proquest.com This approach provides a simple and effective means for the microscale preparation of 3,5-dinitrobenzoate derivatives. proquest.com

The selection of a synthetic methodology often depends on the scale of the reaction, the desired purity, and considerations for safety and environmental impact. For comparative studies requiring a series of esters, methods that are broadly applicable to a range of primary and secondary alcohols are particularly valuable. proquest.com

Data Tables

Table 1: Comparison of Primary Synthetic Methodologies for 3,5-Dinitrobenzoate Esters

| Methodology | Primary Reactants | Key Reagents/Conditions | Advantages | Disadvantages & Byproducts | Reference(s) |

|---|---|---|---|---|---|

| Conventional Method | 3,5-Dinitrobenzoic acid, Alcohol | 1. PCl₅ or SOCl₂2. Heat | Widely applicable, established procedure | Multi-step; uses hazardous reagents; produces toxic byproducts (POCl₃, HCl, SO₂) | hansshodhsudha.comsciepub.comresearchgate.net |

| Fischer Esterification | 3,5-Dinitrobenzoic acid, Alcohol | H₂SO₄ catalyst, reflux | Direct, uses common reagents | Slow, reversible reaction; often requires long reaction times | smolecule.comhansshodhsudha.comprepchem.com |

| Microwave-Assisted (Acid Catalyst) | 3,5-Dinitrobenzoic acid, Alcohol | H₂SO₄ (catalytic), microwave irradiation | Rapid, simple, green approach | Requires microwave equipment | hansshodhsudha.comresearchgate.net |

| Microwave-Assisted (Ionic Liquid) | 3,5-Dinitrobenzoic acid, Alcohol | (bmim)HSO₄, microwave irradiation (70°C) | Very rapid (e.g., 3 mins), benign | Requires specialized ionic liquid | sciepub.com |

| In Situ Anhydride Formation | 3,5-Dinitrobenzoic acid, Alcohol | p-Toluenesulfonyl chloride, pyridine | Efficient, simple, good for microscale | Uses pyridine | proquest.com |

Table 2: Examples of Synthesized 3,5-Dinitrobenzoate Esters for Comparative Analysis

| Ester | Alcohol Precursor | Synthetic Method Employed | Reference(s) |

|---|---|---|---|

| Methyl 3,5-dinitrobenzoate | Methanol | Fischer Esterification (H₂SO₄, reflux) | prepchem.com |

| Isobutyl 3,5-dinitrobenzoate | Isobutanol | Conventional (from 3,5-Dinitrobenzoyl chloride) | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dinitrobenzoic acid |

| Methyl 3,5-dinitrobenzoate |

| Isobutyl 3,5-dinitrobenzoate |

| 3,5-Dinitrobenzoyl chloride |

| Phosphorus pentachloride |

| Thionyl chloride |

| Phosphoryl chloride |

| Hydrogen chloride |

| Sulfur dioxide |

| Pyridine |

| Sulfuric acid |

| Methanol |

| Ethanol |

| Isobutanol |

| Hexanol |

| (bmim)HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) |

Spectroscopic Characterization and Structural Elucidation of Hexyl 3,5 Dinitrobenzoate and Analogs

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional moieties within hexyl 3,5-dinitrobenzoate (B1224709). The spectrum is characterized by the presence of strong absorption bands corresponding to the nitro (NO₂) and ester (C=O) groups. Aromatic nitro compounds typically exhibit two distinct, strong stretching vibrations for the nitro group. Additionally, the ester functionality is readily identified by its intense carbonyl (C=O) stretching band and the C-O stretching vibrations.

Interpretation of Characteristic Bands related to Nitro and Ester Moieties

The FTIR spectrum of aromatic nitro compounds, such as hexyl 3,5-dinitrobenzoate, displays characteristic absorption bands that confirm the presence of the nitro and ester groups. The two nitro group stretching vibrations are among the most recognizable features in the infrared spectrum due to the high polarity of the N-O bonds.

The asymmetric stretching vibration of the aromatic nitro group is typically observed in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration appears in the 1360-1290 cm⁻¹ region. These bands are generally strong and provide a clear indication of the presence of the -NO₂ functional group.

The ester group is identified by its strong carbonyl (C=O) stretching absorption, which for an α,β-unsaturated or aromatic ester, typically occurs in the range of 1730-1715 cm⁻¹. Furthermore, two C-O stretching bands are expected for the ester linkage, one for the C(=O)-O bond and another for the O-C (alkyl) bond, which are typically found in the 1300-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Ester (Ar-COO-R) | C=O Stretch | 1730 - 1715 | Strong |

| C-O Stretch | 1300 - 1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. In the case of alkyl 3,5-dinitrobenzoates, the aromatic protons are significantly deshielded by the electron-withdrawing nitro groups, causing them to appear at a high chemical shift (downfield). The protons on the alkyl chain of the ester will have characteristic chemical shifts depending on their proximity to the ester oxygen.

For a related compound, propyl 3,5-dinitrobenzoate, the following proton environments are observed and provide a basis for predicting the spectrum of the hexyl analog. The protons on the carbon adjacent to the ester oxygen (α-protons) are deshielded and appear in the range of 3.7-4.1 ppm. Protons further down the alkyl chain will appear at progressively lower chemical shifts (upfield).

| Proton Environment (in Propyl 3,5-dinitrobenzoate) | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic-H | ~9.1 - 9.2 | Multiplet |

| -O-CH₂- | ~4.3 | Triplet |

| -CH₂-CH₂- | ~1.8 | Sextet |

| -CH₃ | ~1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the hexyl chain. The electron-withdrawing nitro groups will have a significant effect on the chemical shifts of the aromatic carbons. The carbonyl carbon of an ester typically appears in the range of 160-180 ppm.

Based on data for propyl 3,5-dinitrobenzoate, the expected chemical shifts for the carbon atoms in the hexyl analog can be estimated.

| Carbon Environment (in Propyl 3,5-dinitrobenzoate) | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~162 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-COO | ~134 |

| Aromatic C-H | ~129, ~122 |

| -O-CH₂- | ~68 |

| -CH₂-CH₂- | ~21 |

| -CH₃ | ~10 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands in the UV-Vis region. Aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths, with a weak n → π* transition observed around 330 nm. The presence of the ester group conjugated with the aromatic ring can also influence the electronic absorption spectrum. For propyl 3,5-dinitrobenzoate, UV-Vis spectral data is available and can be used as a reference.

| Compound | λmax (nm) | Electronic Transition |

|---|---|---|

| Propyl 3,5-dinitrobenzoate | ~210, ~240 | π → π |

| Aromatic Nitro Compounds (general) | ~330 | n → π |

X-ray Crystallography and Crystal Structure Analysis (for 3,5-Dinitrobenzoate salts/complexes)

While the specific single-crystal X-ray structure of this compound is not extensively detailed in publicly available literature, significant insights into its probable solid-state conformation and packing can be derived from the crystallographic analysis of its close analogs, salts, and complexes. The structural landscapes of 3,5-dinitrobenzoate compounds are diverse, showcasing various coordination modes and topologies influenced by the co-formers or metal centers involved. acs.orgresearchgate.net

A pertinent analog, ethyl 3,5-dinitrobenzoate, has been characterized by single-crystal X-ray diffraction. Its crystals are monoclinic, belonging to the space group P2₁/c. rsc.org In this structure, the carboxyl and the two nitro groups are slightly rotated out of the plane of the aromatic ring. rsc.org This deviation from planarity is a common feature in substituted benzene (B151609) rings, arising from steric and electronic effects.

Studies on various salts and multicomponent crystals of 3,5-dinitrobenzoic acid reveal that its molecular recognition is driven by a combination of strong hydrogen bonding and weaker intermolecular forces. acs.org For instance, co-crystallization with different organic molecules like trihexyphenidyl (B89730) and chlorprothixene (B1288) results in the formation of distinct 1:1 and 1:2 salts, respectively, with unique supramolecular assemblies governed by multiple hydrogen bonds. nih.gov Similarly, heterometallic complexes, such as those involving Europium and Cadmium, demonstrate how the 3,5-dinitrobenzoate anion participates in forming complex coordination structures. mdpi.com

The analysis of these related structures provides a foundational understanding of the geometric preferences and intermolecular interactions that likely dictate the crystal lattice of this compound.

Table 1: Crystallographic Data for Selected 3,5-Dinitrobenzoate Analogs and Salts

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Monoclinic | P2₁/c | Nitro groups rotated out of the aromatic ring plane. | rsc.org |

| Sodium 3,5-dinitrobenzoate | Trigonal | - | Benzoate (B1203000) ion has twofold crystallographic symmetry. | researchgate.net |

| 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)piperidin-1-ium 3,5-dinitrobenzoate | - | - | 1:1 salt linked by multiple hydrogen bonds into a complex chain. | nih.gov |

The crystal packing of 3,5-dinitrobenzoate derivatives is heavily stabilized by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and collectively play a crucial role in defining the supramolecular architecture of the crystals. The nitro groups, in particular, are significant contributors to the stabilization of the crystal packing. mdpi.com

Key non-covalent interactions observed in the crystal structures of 3,5-dinitrobenzoate salts and analogs include:

Hydrogen Bonding : In structures containing co-formers with hydrogen bond donors (like water, alcohols, or amines), O—H···O and N—H···O hydrogen bonds are prevalent. acs.orgresearchgate.net For example, in the salt formed with trihexyphenidyl, multiple hydrogen bonds link the ions into complex chains. nih.gov

π-π Stacking : The electron-deficient aromatic ring of the 3,5-dinitrobenzoate moiety frequently engages in π-π stacking interactions with other aromatic rings. acs.orgresearchgate.net These interactions are crucial for the stabilization of layered or stacked crystal structures.

Nitro Group Interactions : The electron-withdrawing nitro groups facilitate unique interactions. These include N-O···π interactions and dipole-dipole interactions between nitro groups (NO₂···NO₂) on adjacent molecules, which significantly influence the crystal lattice. mdpi.comdntb.gov.ua

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular forces, providing detailed insights into the nature and prevalence of different non-covalent contacts within the crystal structure. acs.org

When combined with the same ancillary ligands (e.g., 1,10-phenanthroline) and metal ions, the two isomers direct the formation of remarkably different architectures. Lanthanide complexes with 3,5-dinitrobenzoate typically form discrete binuclear complexes, such as [Ln₂(Phen)₂(3,5-Nbz)₆]. mdpi.com In contrast, the corresponding 2,4-dinitrobenzoate (B1224026) analogs tend to form polymeric structures, [Ln₂(Phen)₂(2,4-Nbz)₆]n. mdpi.com

This structural divergence is attributed to the different arrangements of non-covalent interactions facilitated by the isomerism. In the 2,4-dinitrobenzoate complex, intermolecular interactions lead to a significant distortion of the metal core's geometry and promote the formation of a polymeric chain. mdpi.comresearchgate.net Conversely, the symmetric 3,5-substitution pattern leads to a structure more typical for benzoate systems, often resulting in discrete molecular units. mdpi.comresearchgate.net This highlights that a simple change in the nitro groups' positions can fundamentally alter the supramolecular assembly and the final crystal packing.

Table 2: Comparison of Structural Motifs based on Dinitrobenzoate Isomerism

| Isomer | Typical Structural Motif with Lanthanides & 1,10-phenanthroline | Primary Reason for Difference | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoate | Binuclear, discrete molecular complexes | Symmetric substitution leads to typical benzoate complex structures. | mdpi.com |

| 2,4-Dinitrobenzoate | Polymeric chains | Asymmetric substitution enables non-covalent interactions that link units, distorting the metal core and favoring polymerization. | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The compound has a molecular formula of C₁₃H₁₆N₂O₆ and a precise molecular weight of 296.2759 g/mol . nist.gov

While an experimental mass spectrum for this compound is not widely published, a predictable fragmentation pattern can be deduced based on the common fragmentation pathways for esters and aromatic nitro compounds under electron impact (EI) ionization.

The expected fragmentation would likely proceed through several key pathways:

Molecular Ion (M⁺•) : The appearance of the molecular ion peak at m/z 296 would confirm the molecular weight.

Formation of the Acylium Ion : A primary and often abundant fragment in esters is the acylium ion, formed by the loss of the alkoxy group. For this compound, this would involve the cleavage of the C-O bond of the ester, resulting in the loss of a hexyloxy radical (•OC₆H₁₃) to form the stable 3,5-dinitrobenzoyl cation at m/z 195 . This is expected to be a very prominent peak.

Cleavage of the Alkyl Chain : The hexyl group can undergo fragmentation. The loss of the entire hexyl group as a radical (•C₆H₁₃) would lead to the 3,5-dinitrobenzoic acid cation radical at m/z 212. More commonly, fragmentation of the hexyl chain itself can occur, leading to a series of peaks separated by 14 mass units (CH₂), characteristic of aliphatic chains. libretexts.org The formation of the hexyl cation (C₆H₁₃⁺) at m/z 85 is also possible.

McLafferty Rearrangement : A rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen could lead to the elimination of a neutral hexene molecule (C₆H₁₂) and the formation of a 3,5-dinitrobenzoic acid radical cation at m/z 212 .

Nitro Group Fragmentation : Fragments corresponding to the loss of nitro groups (NO₂) or parts thereof (e.g., NO) from the aromatic ring are also possible, typically from the m/z 195 acylium ion.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 296 | Molecular ion | [C₁₃H₁₆N₂O₆]⁺• | Represents the intact molecule. |

| 212 | 3,5-Dinitrobenzoic acid radical cation | [C₇H₄N₂O₆]⁺• | Result of McLafferty rearrangement or loss of hexyl radical. |

| 195 | 3,5-Dinitrobenzoyl cation | [C₇H₃N₂O₅]⁺ | Expected base peak due to loss of the hexyloxy radical. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3,5-dinitrobenzoate |

| 3,5-Dinitrobenzoic acid |

| Sodium 3,5-dinitrobenzoate |

| Trihexyphenidyl |

| Chlorprothixene |

| 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)piperidin-1-ium 3,5-dinitrobenzoate |

| 2,4-Dinitrobenzoic acid |

| 1,10-phenanthroline |

Chemical Reactivity and Mechanistic Investigations of Hexyl 3,5 Dinitrobenzoate

Reactivity Governed by Electron-Withdrawing Nitro Groups

The presence of two nitro groups on the benzoate (B1203000) moiety is the single most dominant factor influencing the electronic properties and reactivity of the molecule. These groups are strongly electron-withdrawing through both resonance and inductive effects. nih.gov This electronic pull deactivates the aromatic ring toward electrophilic substitution but significantly activates it for other types of reactions. nih.govmdpi.com

The electron-deficient nature of the 3,5-dinitrobenzoate (B1224709) ring system profoundly impacts its susceptibility to nucleophilic attack. The primary site for such reactions is the carbonyl carbon of the ester group. The strong electron-withdrawing nitro groups make this carbon atom highly electrophilic, thus facilitating reactions such as hydrolysis or transesterification, where a nucleophile attacks the C=O bond.

While less common for this specific substrate, the aromatic ring itself is rendered susceptible to nucleophilic aromatic substitution (SNAr). The partially positive charges induced at the ortho and para positions relative to the nitro groups can be attacked by potent nucleophiles. mdpi.com This would lead to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, although this pathway is generally less favored than attack at the ester carbonyl group.

The nitro groups are prime sites for reduction, a common transformation for nitroaromatic compounds. nih.gov The reaction can proceed in a stepwise fashion, potentially forming nitroso and hydroxylamine (B1172632) intermediates en route to the corresponding amino groups. The specific outcome depends heavily on the choice of reducing agent and reaction conditions.

Selective Reduction: Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) can selectively reduce the nitro groups to amines while leaving the ester functional group intact.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the nitro groups and the ester group, ultimately yielding (3,5-diaminophenyl)methanol (B3381887) and hexanol after workup.

The choice of reagent allows for controlled modification of the molecule, either at the aromatic ring or at both the ring and the ester linkage.

Solvolytic Reaction Studies Involving Hexyl Derivatives

Solvolysis is a type of nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile. wikipedia.org For hexyl 3,5-dinitrobenzoate, solvolysis would involve the cleavage of the bond between the hexyl group's oxygen and the carbonyl carbon, or the alkyl-oxygen bond. The latter, proceeding via an Sₙ1 or Sₙ2 mechanism, depends on the stability of the potential carbocation intermediate and the nature of the leaving group. libretexts.org

Esterification of an alcohol with 3,5-dinitrobenzoic acid creates a derivative with a very effective leaving group. wikipedia.org The stability of the leaving group is a critical factor in nucleophilic substitution reactions. libretexts.org A good leaving group is the conjugate base of a strong acid.

The 3,5-dinitrobenzoate anion is a relatively weak base due to the extensive charge delocalization provided by the two electron-withdrawing nitro groups and the carbonyl group. This stabilization makes it an excellent leaving group, facilitating the cleavage of the alkyl-oxygen bond during solvolysis. Compared to esters with less acidic carboxylates (like acetate), this compound would be expected to undergo solvolysis more readily, particularly through an Sₙ1 pathway where leaving group departure is the rate-determining step. masterorganicchemistry.com

The elucidation of complex reaction mechanisms, including solvolysis, has been revolutionized by modern analytical methods. stem.org.uk While classical studies relied on kinetics and product analysis, contemporary techniques provide direct insight into transient species and reaction pathways. nih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify the structure of final products and can be adapted to detect and characterize reaction intermediates.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to observe reactive intermediates, such as carbocations or ion pairs, directly from the reaction mixture. science.gov

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating complex mixtures of products, allowing for precise quantification and identification, which is crucial for kinetic studies and product distribution analysis. science.gov

These instrumental methods allow for a more detailed and accurate reexamination of solvolysis mechanisms, moving beyond simple kinetic models to a more complete molecular-level understanding. science.govnews-medical.net

Site-Selective C(sp³)–H Bond Oxygenation

A significant area of modern organic synthesis is the selective functionalization of otherwise inert C–H bonds. ethz.ch Recent research has demonstrated that this compound is an excellent substrate for highly selective, manganese-catalyzed C(sp³)–H bond oxygenation. nih.govnih.gov

The study highlighted that the presence of the electron-withdrawing 3,5-dinitrobenzoate group, coupled with the use of strong hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), directs the oxidation to methylenic (CH₂) sites remote from the ester group. nih.govnih.gov This effect is attributed to a "polarity enhancement" where the electron-withdrawing functional group deactivates proximal C-H bonds, making the more distant, less electronically affected C-H bonds more susceptible to oxidation. nih.gov

For 1-hexyl-3,5-dinitrobenzoate, this methodology achieves a remarkable 93% selectivity for oxygenation at the C5 position (the fifth carbon from the ester oxygen). nih.gov This level of site-selectivity at a remote, unactivated position is a significant advancement in synthetic chemistry. nih.gov

| Substrate | Selectivity for Most Remote Methylenic Site | Product Ratio (Remote vs. Next Site) |

|---|---|---|

| 1-Pentyl 3,5-Dinitrobenzoate | >99% | >99 |

| 1-Hexyl 3,5-Dinitrobenzoate | 93% | 14 |

| 1-Heptyl 3,5-Dinitrobenzoate | 88% | 7.5 |

This predictable and high-yielding functionalization provides a powerful tool for modifying alkyl chains in a controlled manner. nih.gov

Catalyzed Oxidation by Manganese Complexes (e.g., [Mn(OTf)₂(TIPSmcp)] complex)

The catalyzed oxidation of C-H bonds in aliphatic chains, such as that in this compound, presents a significant challenge in synthetic chemistry due to the inert nature of these bonds. Research has demonstrated the efficacy of manganese complexes, particularly [Mn(OTf)₂(TIPSmcp)], in mediating these challenging transformations. These reactions typically employ a strong oxidant, such as hydrogen peroxide (H₂O₂), and are often conducted in fluorinated alcohol solvents. nih.govacs.org The mechanism involves the formation of a high-valent manganese-oxo species, which is a potent oxidizing agent capable of abstracting a hydrogen atom from a C-H bond. nih.govacs.org The electrophilic character of these manganese-oxo intermediates means they preferentially react with more electron-rich C-H bonds. mdpi.comnih.gov However, the strategic use of electron-withdrawing groups on the substrate and specific solvent properties can override this inherent reactivity, enabling selective oxidation at otherwise less reactive sites. nih.gov

Polarity Enhancement Effects on Remote Methylenic Site Selectivity

A key breakthrough in the selective oxidation of aliphatic chains has been the concept of "polarity enhancement." This strategy leverages the synergistic effects of electron-wthdrawing groups on the substrate and the hydrogen-bonding capabilities of the solvent to direct oxidation to remote methylenic (CH₂) sites. nih.gov In the case of this compound, the two nitro groups strongly withdraw electron density, deactivating the C-H bonds closer to the ester group (proximal sites). nih.govnih.gov When the reaction is performed in a strong hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or nonafluoro-tert-butyl alcohol (NFTBA), the solvent molecules form hydrogen bonds with the ester functionality. nih.govnih.gov This interaction further deactivates the proximal C-H bonds, effectively creating a "polarity reversal" that directs the electrophilic manganese-oxo catalyst to attack the more distant and electronically less perturbed C-H bonds. nih.govacs.org

This polarity enhancement effect has been shown to dramatically increase the site-selectivity of the oxidation. For instance, in the oxidation of 1-hexyl 3,5-dinitrobenzoate catalyzed by [Mn(OTf)₂(TIPSmcp)], a remarkable 93% selectivity for oxidation at the C5 position (the second to last carbon in the hexyl chain) has been achieved. nih.gov This high degree of selectivity for a remote methylenic site is a significant advancement, offering a predictable method for functionalizing specific positions in long alkyl chains. nih.gov

Role of Electron-Withdrawing Groups and Solvent Hydrogen Bonding in Selectivity

The presence of strong electron-withdrawing groups (EWGs), such as the dinitrobenzoyl group in this compound, is fundamental to achieving high remote site selectivity. nih.govnih.gov These groups exert a powerful inductive effect that decreases the electron density of nearby C-H bonds, making them less susceptible to attack by the electrophilic manganese-oxo oxidant. mdpi.comnih.gov The influence of the EWG diminishes with distance, leaving the more remote C-H bonds as the most electron-rich and, therefore, the most reactive sites. nih.gov

The choice of solvent plays a crucial, synergistic role. osti.gov Solvents capable of strong hydrogen bonding, particularly fluorinated alcohols like TFE and HFIP, are instrumental in amplifying the directing effect of the EWGs. nih.govacs.org By forming hydrogen bonds with the ester group of this compound, these solvents create a solvation shell that sterically and electronically shields the proximal C-H bonds from the catalyst. mdpi.com This "solvent-assisted polarity reversal" effectively deactivates the C-H bonds alpha to the ester, preventing their oxidation and promoting the reaction at more remote positions. nih.govacs.org The combination of a potent EWG and a strongly hydrogen-bonding solvent provides a powerful tool for predictable and highly selective remote C-H bond functionalization. nih.gov

| Substrate | Solvent | Selectivity for C5 Oxidation (%) | Product Ratio (Pn-K5/Pn-K4) |

|---|---|---|---|

| 1-Hexyl Acetate | MeCN | ~62-67 | ~1.7-2.0 |

| 1-Hexyl Benzoate | MeCN | ~62-67 | ~1.7-2.0 |

| 1-Hexyl 4-Nitrobenzoate | MeCN | ~62-67 | ~1.7-2.0 |

| 1-Hexyl 3,5-Dinitrobenzoate | MeCN | 71 | 2.4 |

| 1-Hexyl 3,5-Dinitrobenzoate | HFIP/NFTBA | 93 | 14 |

Hydrolysis and Enzymatic Activation Studies

Mycobacterial Enzyme-Mediated Hydrolysis of 3,5-Dinitrobenzoate Esters

Esters of 3,5-dinitrobenzoic acid, including the hexyl ester, have garnered interest for their potential as antimycobacterial agents. nih.govresearchgate.net A key aspect of their proposed mechanism of action involves their role as prodrugs, which are inactive compounds that are converted into their active forms within the target organism. nih.gov Research suggests that mycobacteria possess a range of esterases, which are enzymes that can hydrolyze ester bonds. nih.govnih.gov It is hypothesized that these mycobacterial esterases can cleave the ester linkage in this compound, releasing the active 3,5-dinitrobenzoic acid inside the mycobacterial cell. nih.gov This intracellular activation is a crucial step, as the ester form is thought to facilitate the compound's entry into the bacterial cells. nih.govnih.gov Studies have shown that the 3,5-dinitrobenzoate scaffold is particularly potent among nitrobenzoate derivatives, and their activity is not solely dependent on the pKa of the liberated acid, hinting at a more complex mechanism of action beyond simple acidification. nih.govresearchgate.net

Stability in Biological Media (e.g., buffer, plasma)

The stability of a potential prodrug in various biological environments is a critical factor in its development. For this compound to effectively reach its target within mycobacteria, it must remain intact in the surrounding biological media. Studies on related N-alkyl 3,5-dinitrobenzamides, which are structurally similar to the corresponding esters, have shown a high degree of stability in biological media. nih.gov While direct stability data for this compound in buffer and plasma is not extensively detailed in the provided context, the general findings for analogous compounds suggest that the ester would likely exhibit reasonable stability. nih.gov This stability is essential to prevent premature hydrolysis before the compound can be taken up by the mycobacterial cells, ensuring that the enzymatic activation occurs at the desired site of action. nih.gov

Advanced Analytical Techniques in Characterization and Research Applications

Chromatographic Separation Techniques

Chromatography is essential for separating and analyzing chemical mixtures. For derivatives like hexyl 3,5-dinitrobenzoate (B1224709), both gas and liquid chromatography are employed to ensure purity and confirm identity.

Gas chromatography is a suitable technique for the analysis of volatile compounds like hexyl 3,5-dinitrobenzoate. sigmaaldrich.com The NIST Chemistry WebBook indicates that gas chromatography data is available for this compound, underscoring its applicability in this analytical method. nist.gov In a laboratory setting, GC can be used to assess the purity of a synthesized this compound sample. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity. Conversely, the appearance of multiple peaks would suggest the presence of unreacted alcohol (hexanol), residual derivatizing agent, or other byproducts. This makes GC a valuable tool for quality control in the preparation of analytical derivatives.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for identifying alcohol and amine derivatives. tcichemicals.com The 3,5-dinitrobenzoyl group within the this compound molecule acts as a strong chromophore, allowing for sensitive detection using a UV detector, typically at a wavelength of 254 nm. tcichemicals.com When an unknown alcohol is derivatized, the resulting ester can be analyzed via reversed-phase HPLC. The retention time of the resulting peak can be compared to that of a known standard of this compound to confirm the identity of the original alcohol as hexanol. This technique is particularly useful for analyzing complex mixtures where multiple alcohol derivatives may be present. mdpi.com

Table 1: Example HPLC Parameters for Alcohol Derivative Analysis This interactive table summarizes typical conditions for analyzing 3,5-dinitrobenzoate esters based on common laboratory practices.

| Parameter | Value | Description |

|---|---|---|

| Column | ODS (C18) | A reversed-phase column suitable for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water (e.g., 55:45) | A common solvent system for eluting the ester derivatives. tcichemicals.com |

| Flow Rate | 1 mL/min | A standard flow rate for analytical separations. tcichemicals.com |

| Detection | UV at 254 nm | The wavelength at which the dinitrobenzoyl chromophore exhibits strong absorbance. tcichemicals.com |

| Sample Prep | Dissolve in THF or mobile phase | The derivative is dissolved in a suitable solvent before injection. tcichemicals.com |

Application in Qualitative Organic Analysis

The primary application of forming this compound is in the field of qualitative organic analysis, a systematic method for identifying unknown organic compounds.

In qualitative analysis, liquid compounds like alcohols are often converted into solid derivatives with sharp, characteristic melting points to facilitate their identification. hansshodhsudha.comresearchgate.net Alcohols are routinely converted to their corresponding 3,5-dinitrobenzoate esters for this purpose. sciepub.com The reaction involves treating the alcohol (in this case, hexanol) with 3,5-dinitrobenzoyl chloride or, in greener methods, directly with 3,5-dinitrobenzoic acid in the presence of a catalyst. hansshodhsudha.comresearchgate.net This conversion is a crucial step because many simple alcohols are liquids with similar boiling points, making them difficult to distinguish. The resulting solid ester, this compound, can be easily purified through recrystallization and its melting point accurately measured.

The preparation of a 3,5-dinitrobenzoate ester is a standard procedure for identifying an unknown alcohol in many academic and research laboratories. hansshodhsudha.commnstate.edu The process involves reacting the unknown alcohol with 3,5-dinitrobenzoyl chloride. mnstate.edu After the reaction, the crude product is isolated and purified. The melting point of the pure crystalline derivative is then measured and compared against a list of known melting points for 3,5-dinitrobenzoate esters of various alcohols. If the measured melting point matches that of this compound, it provides strong evidence that the unknown alcohol was hexanol.

Table 2: Melting Points of 3,5-Dinitrobenzoate Derivatives for Alcohol Identification This interactive table shows the distinct melting points for derivatives of common alcohols, illustrating how an unknown can be identified.

| Original Alcohol | Boiling Point (°C) of Alcohol | Melting Point (°C) of 3,5-Dinitrobenzoate Derivative |

|---|---|---|

| Methanol (B129727) | 65 | 108 mnstate.edu |

| Ethanol | 78 | 93 mnstate.edu |

| 2-Propanol | 82 | 123 mnstate.edu |

| 1-Butanol | 118 | 64 |

| 1-Hexanol | 157 | 58-60 |

Reagent Applications in Analytical Chemistry

Use in Detection of Specific Amines

While this compound itself is an ester, its parent acyl chloride, 3,5-dinitrobenzoyl chloride, is a widely used derivatizing agent for the analysis of primary and secondary amines. wikipedia.orgtcichemicals.com This technique, known as pre-column derivatization, converts amines, which often lack a strong chromophore, into amide derivatives that are easily detectable by UV-visible spectrophotometry, particularly in High-Performance Liquid Chromatography (HPLC). nih.govgoogle.com

The reaction involves the nucleophilic attack of the amine on the highly reactive 3,5-dinitrobenzoyl chloride, forming a stable N-substituted-3,5-dinitrobenzamide. nih.gov This process is typically fast and quantitative. cam.ac.uk The resulting derivative possesses several key advantages for analysis:

Strong UV Absorbance: The dinitrobenzoyl group is a powerful chromophore, allowing for sensitive detection of the derivatized amines at wavelengths around 254-260 nm. tcichemicals.comnih.govcam.ac.uk

Improved Chromatographic Behavior: The derivatives are often less polar and more stable than the parent amines, leading to better separation and peak shape in reversed-phase HPLC. google.com

Definitive Identification: The resulting amide derivatives are typically solid, crystalline compounds with sharp, characteristic melting points, which can be used for definitive identification of the original amine. wikipedia.orghansshodhsudha.com

This derivatization method has been successfully applied to the quantitative determination of a wide range of biogenic amines in complex matrices such as fermented foods. nih.govcam.ac.uk

Table 1: Amines Detected via Derivatization with 3,5-Dinitrobenzoyl Chloride This table is based on data from studies utilizing 3,5-dinitrobenzoyl chloride for amine analysis.

| Amine Detected | Analytical Method | Matrix | Reference |

| Agmatine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Cadaverine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Histamine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Octopamine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| 2-Phenylethylamine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Putrescine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Serotonin | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Spermidine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Spermine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Tryptamine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Tyramine | HPLC-UV (260 nm) | Fermented Foods | nih.gov, cam.ac.uk |

| Amino Acids | Derivatization | General Analysis | wikipedia.org |

Derivatization of Resins

The 3,5-dinitrobenzoyl functional group plays a crucial role in the derivatization of solid supports, or resins, to create specialized materials for analytical chemistry, most notably Chiral Stationary Phases (CSPs) for HPLC. nih.gov These CSPs are designed to separate enantiomers (chiral molecules that are mirror images of each other).

In this application, a chiral molecule is first reacted with a reagent like 3,5-dinitrobenzoyl chloride to attach the dinitrobenzoyl group. nih.gov This new chiral derivative is then chemically bonded to the surface of a solid support, typically a silica (B1680970) gel resin. The resulting functionalized resin becomes the stationary phase in an HPLC column.

The principle behind the separation relies on the ability of the 3,5-dinitrobenzoyl group to participate in several types of molecular interactions:

π-π Interactions: The electron-deficient aromatic ring of the dinitrobenzoyl group can form charge-transfer complexes with the electron-rich aromatic rings of analyte molecules. wikipedia.org

Hydrogen Bonding: The amide or ester linkages used to connect the dinitrobenzoyl group provide sites for hydrogen bonding. wikipedia.org

Dipole-Dipole Interactions: The polar nitro groups contribute to dipole-dipole interactions. wikipedia.org

When a mixture of enantiomers is passed through the column, one enantiomer will interact more strongly with the chiral, derivatized resin than the other. This difference in interaction strength causes the two enantiomers to travel through the column at different speeds, allowing for their separation and quantification. Polysaccharide-based resins, such as those derived from cellulose (B213188) or amylose, are often functionalized with derivatives of phenylcarbamates (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for this purpose, demonstrating the broad utility of aromatic derivatives in creating these specialized analytical tools. nih.govmdpi.com

Contextual use in Creatinine (B1669602) Analysis Methodologies

In clinical chemistry, esters and derivatives of 3,5-dinitrobenzoic acid are utilized in analytical methods for the quantification of creatinine, a key biomarker for kidney function. wikipedia.orgnih.gov These methods are presented as more specific alternatives to the long-established Jaffe reaction, which uses picric acid and is known to be susceptible to interference from other substances in blood serum. nih.gov

The core of the methodology is the reaction between creatinine and a 3,5-dinitrobenzoate reagent (such as methyl-3,5-dinitrobenzoate or 3,5-dinitrobenzoic acid itself) under highly alkaline conditions. tcichemicals.comnih.gov This reaction produces a colored or fluorescent product that can be accurately measured. tcichemicals.comuky.edu The hexyl ester, this compound, contains the same reactive 3,5-dinitrobenzoate moiety that participates in this reaction.

Different analytical techniques can be employed to quantify the reaction product:

Colorimetry/Spectrophotometry: The formation of a colored complex allows for quantification by measuring light absorbance at a specific wavelength. nih.gov

Fluorometry: The reaction can be adapted to produce a fluorescent product, which allows for highly sensitive detection with excitation and emission maxima around 410 nm and 475 nm, respectively. tcichemicals.com This fluorometric assay has a detection limit well below 1 µmol/L. tcichemicals.com

Electrochemistry: More recent developments include using 3,5-dinitrobenzoate as an electrochemical probe molecule for the highly selective quantitation of creatinine. mdpi.com

Studies have shown that the 3,5-dinitrobenzoate method offers improved analytical recovery and is less susceptible to common interfering agents compared to the picrate (B76445) procedure, leading to recommendations for its use in routine applications due to its precision and greater specificity. nih.gov

Table 2: Comparison of Creatinine Analysis Methodologies This table provides a comparative overview of the traditional picrate method and the 3,5-dinitrobenzoate method.

| Feature | Jaffe (Picrate) Method | 3,5-Dinitrobenzoate Method | Reference |

| Primary Reagent | Picric Acid | 3,5-Dinitrobenzoic Acid or its esters | nih.gov, mdpi.com |

| Reaction Principle | Forms a colored Janovsky complex with creatinine in alkaline solution. | Forms a colored or fluorescent product with creatinine in alkaline solution. | nih.gov, tcichemicals.com |

| Detection Method | Colorimetry | Colorimetry, Fluorometry, Electrochemistry | nih.gov, tcichemicals.com, mdpi.com |

| Specificity | Susceptible to interference from various substances (e.g., acetoacetate, certain antibiotics). | Demonstrated greater specificity and less susceptibility to known interfering agents. | nih.gov |

| Precision | Considered less precise due to interference. | Recommended for routine use due to higher precision and reliability. | nih.gov |

Theoretical and Computational Studies of 3,5 Dinitrobenzoate Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, widely used to investigate the electronic structure of molecules. For 3,5-dinitrobenzoate (B1224709) systems, DFT calculations provide a detailed understanding of their geometry, bonding, and vibrational frequencies. nih.gov

DFT studies on the parent 3,5-dinitrobenzoic acid reveal how the two electron-withdrawing nitro (-NO₂) groups profoundly influence the electronic properties of the benzene (B151609) ring. nih.gov This effect is central to the behavior of its esters, including the hexyl derivative. Natural Bond Orbital (NBO) analysis, a method used alongside DFT, shows significant electronic conjugation and stabilization interactions within these molecules. nih.gov Specifically, it highlights the charge transfer from the phenyl ring to the nitro groups, which polarizes the molecule and is crucial for many of its properties.

Key electronic properties often calculated for such systems include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. In 3,5-dinitrobenzoate derivatives, the strong electron-withdrawing nature of the nitro groups typically leads to a lower LUMO energy, making the system a good electron acceptor.

| Property | Significance | Typical Findings in 3,5-Dinitrobenzoate Systems |

| HOMO Energy | Represents the ability to donate an electron. | Influenced by the ester group and phenyl ring. |

| LUMO Energy | Represents the ability to accept an electron. | Significantly lowered by the two nitro groups. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | A relatively small gap suggests potential for charge transfer. |

| Dipole Moment | Measures the overall polarity of the molecule. | High due to the asymmetric charge distribution caused by nitro groups. |

This table is illustrative, based on general findings for nitroaromatic compounds and related 3,5-dinitrobenzoate systems studied via DFT.

Non-Linear Optical (NLO) Properties Prediction and Investigation

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and frequency conversion. Organic molecules with significant charge transfer characteristics, often described as "push-pull" systems, are promising candidates for NLO materials. nih.gov The 3,5-dinitrobenzoate framework, featuring powerful electron-accepting nitro groups, forms the basis of several compounds investigated for NLO properties. researchgate.netresearchgate.net

Theoretical DFT calculations are employed to predict the NLO behavior of these molecules by calculating parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net The hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO response.

Experimental validation of these properties is often performed using the Z-scan technique. nih.govresearchgate.net This method measures the intensity-dependent non-linear absorption and refraction of a material, providing values for the non-linear absorption coefficient (β) and the non-linear refractive index (n₂). These parameters are used to calculate the third-order NLO susceptibility (χ³), which is critical for applications like optical limiting. researchgate.net Studies on related compounds, such as Quinolinium 3,5-dinitrobenzoate, have confirmed their significant NLO activity, making them suitable for optical limiting and switching applications. researchgate.net

| NLO Parameter | Description | Method of Determination | Relevance |

| β (First Hyperpolarizability) | Molecular coefficient related to second-order NLO effects. | DFT Calculations | Indicates potential for frequency conversion (SHG). |

| γ (Second Hyperpolarizability) | Molecular coefficient related to third-order NLO effects. | DFT Calculations | Relates to phenomena like third-harmonic generation. |

| χ⁽³⁾ (Third-Order Susceptibility) | Bulk material property for third-order NLO response. | Z-Scan Technique | Determines suitability for optical limiting and switching. |

This table summarizes key NLO parameters and their relevance, with data for specific 3,5-dinitrobenzoate systems reported in the literature. researchgate.net

Molecular Docking Studies (Related to Structure-Activity Relationships)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is instrumental in drug discovery for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.gov

Derivatives of 3,5-dinitrobenzoic acid have been investigated for their antifungal properties, particularly against Candida species. nih.govnih.gov Molecular docking studies on compounds like methyl and ethyl 3,5-dinitrobenzoate have been performed to understand their mechanism of action. nih.govnih.gov These in silico studies propose that the compounds may act on multiple targets within the fungal cells. nih.gov

For example, docking simulations of methyl 3,5-dinitrobenzoate with target proteins from Candida albicans have helped to propose a multi-target antifungal mechanism. nih.gov By analyzing the binding energies and the specific interactions (like hydrogen bonds and hydrophobic interactions) between the dinitrobenzoate derivative and the amino acid residues in the protein's active site, researchers can rationalize the compound's biological activity and suggest modifications to improve its potency. nih.govresearchgate.net

| Compound | Fungal Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Ethyl 3,5-dinitrobenzoate | MEP2 (Ammonium permease) | -6.1 | TYR139, GLN167 |

| Ethyl 3,5-dinitrobenzoate | HSP90 (Heat shock protein) | -5.9 | LYS44, ASP79 |

Data adapted from molecular docking studies of ethyl 3,5-dinitrobenzoate against potential Candida albicans targets.

Analysis of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a fundamental process in molecules that contain both electron-donating (donor) and electron-accepting (acceptor) groups, connected by a π-conjugated system. nih.govnih.gov This "push-pull" architecture is characteristic of many organic NLO materials and dyes. rsc.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a significant change in the molecule's dipole moment and electronic structure. nih.gov

In the hexyl 3,5-dinitrobenzoate molecule, the benzene ring substituted with two powerful electron-withdrawing nitro groups acts as a strong acceptor unit. The hexyl ester group, while not a strong donor, is connected to the ring via an oxygen atom, which can participate in the π-system. This arrangement facilitates ICT. nih.gov The formation of charge-transfer complexes has been confirmed in related systems, such as 3-Aminopyridinium 3,5-dinitrobenzoate, through spectroscopic analysis. researchgate.net

Studies on other nitroaromatic push-pull chromophores have used time-resolved spectroscopy and TD-DFT (Time-Dependent Density Functional Theory) to investigate the dynamics of ICT, which can occur on an ultrafast timescale. nih.govresearchgate.net The efficiency of ICT is a key factor determining the magnitude of a molecule's NLO response. rsc.org

Hydrogen Bonding and Intermolecular Interactions Modeling

The way molecules pack together in a solid state is governed by intermolecular interactions, which include hydrogen bonds, dipole-dipole forces, and π-π stacking. nih.gov These interactions are critical in determining the physical properties of a crystal, such as its melting point, stability, and even its NLO properties.

In the crystal structures of 3,5-dinitrobenzoate derivatives, nitro groups frequently participate in intermolecular interactions. researchgate.netmdpi.com While classical hydrogen bonds are not formed by the hexyl chain, weaker C-H···O hydrogen bonds are often observed, where a hydrogen atom from a C-H bond interacts with an oxygen atom from a nitro or carboxylate group on an adjacent molecule. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hexyl 3,5-dinitrobenzoate, and how can reaction efficiency be optimized?

- Methodology : this compound is typically synthesized via esterification of 3,5-dinitrobenzoyl chloride with hexanol under reflux in anhydrous conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) can accelerate the reaction. Optimization involves monitoring reaction time, temperature (70–90°C), and stoichiometric ratios (1:1.2 molar ratio of alcohol to acyl chloride). Purity is confirmed via TLC and recrystallization from ethanol .

Q. How can 3,5-dinitrobenzoate derivatives be used to characterize alcohols in complex mixtures?

- Methodology : 3,5-Dinitrobenzoate esters are ideal derivatives for alcohol identification due to their high melting points and distinct crystallinity. After derivatization, melting point analysis, IR spectroscopy (C=O stretch at ~1720 cm⁻¹), and ¹H NMR (aromatic proton signals at δ 8.7–9.2 ppm) provide structural confirmation. HPLC or GC-MS can resolve mixtures by retention time and mass fragmentation patterns .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye irritation (GHS Category 2/2A). Work in a fume hood to prevent inhalation of dust or vapors (GHS H315/H319/H335). Store in a sealed container away from oxidizers. Spills require neutralization with sodium bicarbonate and disposal per local regulations .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in 3,5-dinitrobenzoate crystals influence their physicochemical properties?

- Methodology : X-ray crystallography reveals that nitro and ester groups participate in C–H···O and π-π interactions, forming layered or helical motifs. These patterns affect melting points, solubility, and optical properties. Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding networks, aiding in crystal engineering for nonlinear optical (NLO) materials .

Q. What mechanistic insights explain the regioselectivity of 3,5-dinitrobenzoyl chloride in esterification reactions?

- Methodology : The electron-withdrawing nitro groups activate the carbonyl carbon for nucleophilic attack while directing substitution to the para position of the benzene ring. Kinetic studies (e.g., using Hammett plots) and DFT calculations reveal that steric hindrance from the hexyl group influences reaction rates and product stability .

Q. How can this compound serve as a precursor in synthesizing functionalized nanomaterials?